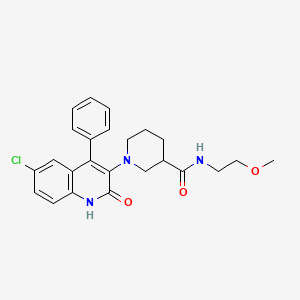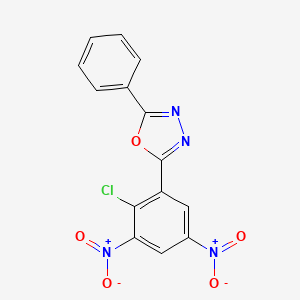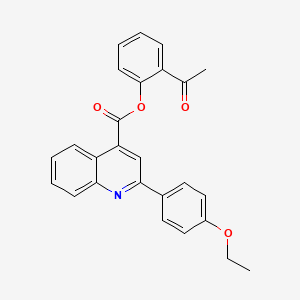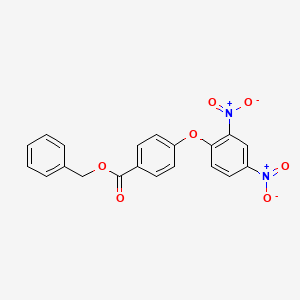![molecular formula C20H19Br2NO6 B10878497 (2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10878497.png)
(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, ethoxy, methoxyanilino, and acrylic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic ring.
Ethoxylation: Addition of ethoxy groups.
Amidation: Formation of the methoxyanilino group.
Acrylic Acid Formation: Introduction of the acrylic acid moiety.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}PROPANOIC ACID: Similar structure but with a propanoic acid moiety instead of acrylic acid.
3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}BENZOIC ACID: Contains a benzoic acid group.
Uniqueness
The uniqueness of 3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H19Br2NO6 |
|---|---|
Peso molecular |
529.2 g/mol |
Nombre IUPAC |
(E)-3-[2,3-dibromo-5-ethoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H19Br2NO6/c1-3-28-15-10-12(8-9-17(25)26)18(21)19(22)20(15)29-11-16(24)23-13-6-4-5-7-14(13)27-2/h4-10H,3,11H2,1-2H3,(H,23,24)(H,25,26)/b9-8+ |
Clave InChI |
AQUUHBDZBZMNRN-CMDGGOBGSA-N |
SMILES isomérico |
CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B10878419.png)
![2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10878427.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10878435.png)


![(2E)-3-[2-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10878446.png)

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878457.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate](/img/structure/B10878462.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10878465.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10878484.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)
